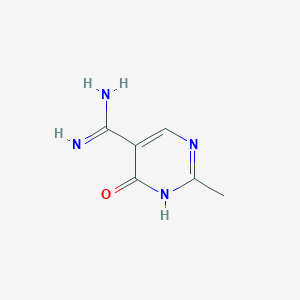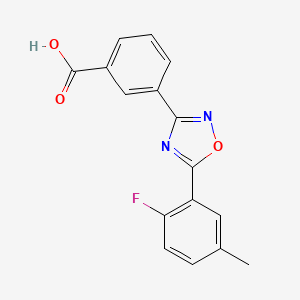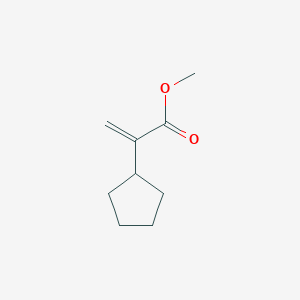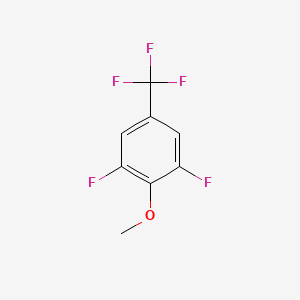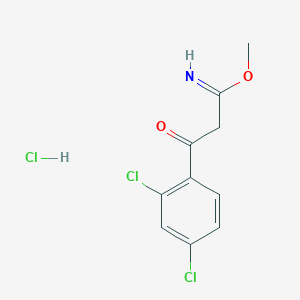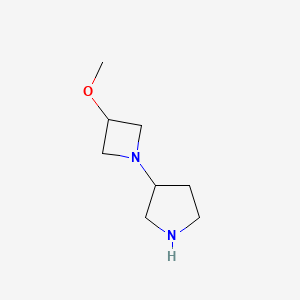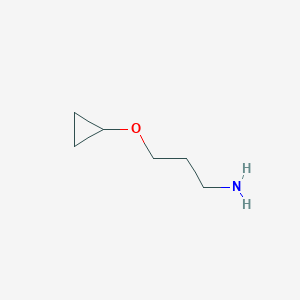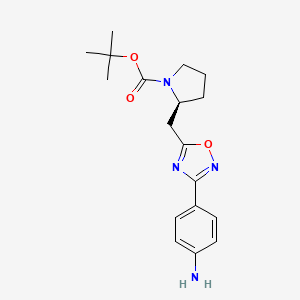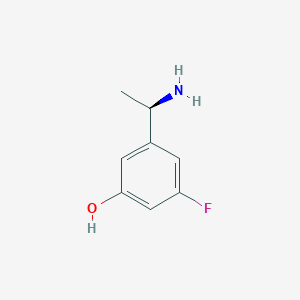![molecular formula C16H13ClF2N4 B12954942 7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a complex heterocyclic compound This molecule features a unique structure combining pyrimidine and benzoimidazole moieties, which are known for their significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable pyrimidine precursor, chlorination and fluorination reactions are carried out using reagents like thionyl chloride and fluorine gas under controlled conditions.
Construction of the Benzoimidazole Core: The benzoimidazole core is synthesized through cyclization reactions involving appropriate aniline derivatives and aldehydes, often catalyzed by acids or bases.
Coupling of the Two Moieties: The final step involves coupling the pyrimidine and benzoimidazole fragments. This can be achieved through nucleophilic substitution reactions, where the chloro group on the pyrimidine ring reacts with the benzoimidazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Solvent recycling and waste minimization are also critical aspects of industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the pyrimidine ring.
Oxidation and Reduction: The benzoimidazole core can participate in redox reactions, altering its electronic properties and reactivity.
Cyclization: The compound can form various cyclic derivatives through intramolecular reactions, enhancing its structural diversity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrimidine derivatives, oxidized benzoimidazole compounds, and various cyclic structures with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound exhibits significant activity against various pathogens. Its ability to interact with nucleic acids and proteins makes it a potential candidate for antimicrobial and antiviral drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They show promise in treating diseases such as cancer, due to their ability to inhibit specific enzymes and signaling pathways involved in cell proliferation.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It also finds applications in the agrochemical industry as a precursor for herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It also modulates signaling pathways by interacting with specific receptors, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
7-(2-Chloro-5-fluoropyrimidin-4-yl)-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole: Lacks the additional fluorine atom, resulting in different reactivity and biological activity.
5-Fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole: Missing the pyrimidine moiety, leading to reduced biological activity.
2-Chloro-5-fluoropyrimidin-4-yl derivatives: These compounds share the pyrimidine core but lack the benzoimidazole structure, affecting their overall properties.
Uniqueness
The unique combination of pyrimidine and benzoimidazole moieties, along with the presence of both chlorine and fluorine atoms, makes 7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole particularly versatile. Its structural features contribute to its broad range of applications and significant biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C16H13ClF2N4 |
|---|---|
Peso molecular |
334.75 g/mol |
Nombre IUPAC |
7-(2-chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydropyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C16H13ClF2N4/c1-16(2)4-3-12-21-14-9(18)5-8(6-11(14)23(12)16)13-10(19)7-20-15(17)22-13/h5-7H,3-4H2,1-2H3 |
Clave InChI |
UYKCEZKMDIAYCA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=NC3=C(N21)C=C(C=C3F)C4=NC(=NC=C4F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)
